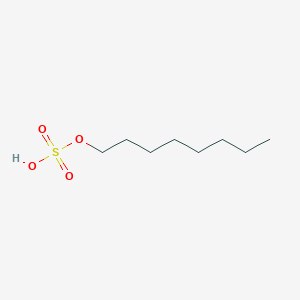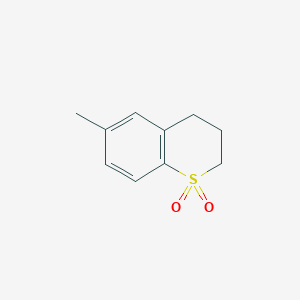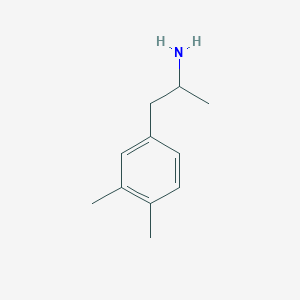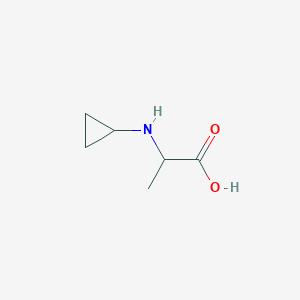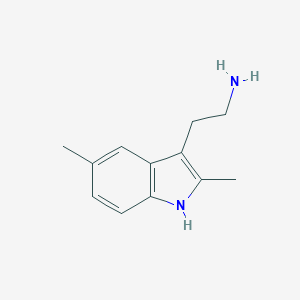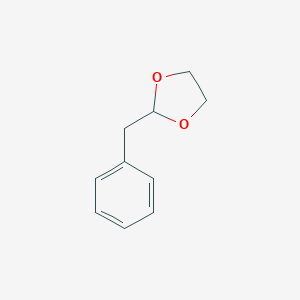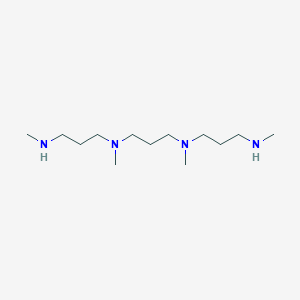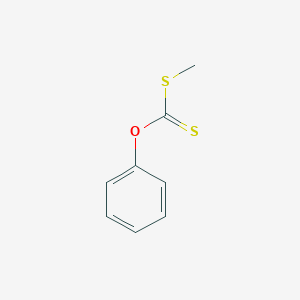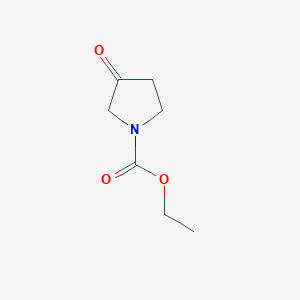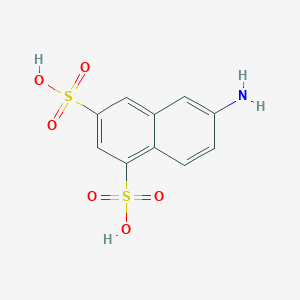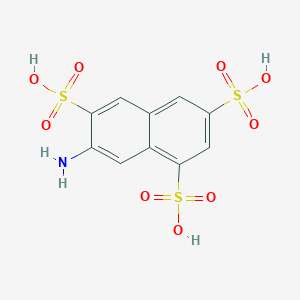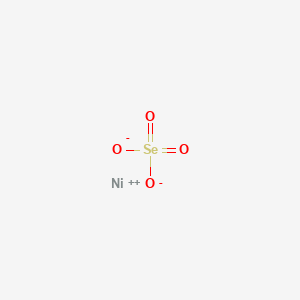
N-(4-Ethylphenyl)hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Ethylphenyl)hydroxylamine is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is commonly referred to as EPONHA and has been found to have various applications in the field of chemistry and biology.
Wissenschaftliche Forschungsanwendungen
EPONHA has been extensively used in scientific research due to its ability to act as a radical scavenger. This compound has been found to be effective in protecting cells from oxidative stress and reducing DNA damage. It has also been found to have anti-inflammatory properties and can inhibit the production of reactive oxygen species (ROS).
Wirkmechanismus
EPONHA acts as a radical scavenger by donating a hydrogen atom to free radicals, thereby neutralizing them. This process helps to prevent oxidative damage to cells and reduces inflammation. EPONHA has also been found to inhibit the activity of enzymes that produce ROS, further reducing oxidative stress.
Biochemische Und Physiologische Effekte
EPONHA has been found to have various biochemical and physiological effects. It has been shown to reduce lipid peroxidation and increase the activity of antioxidant enzymes. EPONHA has also been found to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. Additionally, EPONHA has been found to have neuroprotective properties and can reduce oxidative damage in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
EPONHA has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other radical scavengers. However, EPONHA has some limitations. It has a short half-life and can degrade quickly in biological systems. It also has low solubility in water, which can limit its use in certain experiments.
Zukünftige Richtungen
EPONHA has several potential future directions for scientific research. One area of interest is its potential as a therapeutic agent for various diseases. EPONHA has been found to have neuroprotective properties and could be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, EPONHA has been found to have anti-inflammatory properties and could be used to treat inflammatory diseases such as arthritis. Further research is needed to explore these potential therapeutic applications of EPONHA.
Conclusion:
In conclusion, EPONHA is a unique compound that has been extensively used in scientific research due to its radical scavenging properties. It has several potential applications in the field of chemistry and biology and has been found to have various biochemical and physiological effects. While it has some limitations, EPONHA has several advantages for lab experiments and has potential future directions for scientific research.
Synthesemethoden
EPONHA can be synthesized through the reduction of nitrobenzene using sodium sulfide and ethyl iodide. The reaction takes place in an alkaline medium and results in the formation of EPONHA as a white solid. The purity of the compound can be increased through recrystallization.
Eigenschaften
CAS-Nummer |
14546-38-4 |
|---|---|
Produktname |
N-(4-Ethylphenyl)hydroxylamine |
Molekularformel |
C8H11NO |
Molekulargewicht |
137.18 g/mol |
IUPAC-Name |
N-(4-ethylphenyl)hydroxylamine |
InChI |
InChI=1S/C8H11NO/c1-2-7-3-5-8(9-10)6-4-7/h3-6,9-10H,2H2,1H3 |
InChI-Schlüssel |
WHEWNUKTGUEMKA-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NO |
Kanonische SMILES |
CCC1=CC=C(C=C1)NO |
Andere CAS-Nummern |
14546-38-4 |
Synonyme |
Benzenamine, 4-ethyl-N-hydroxy- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



